molecular formula C11H22N2O4 B557152 Boc-Lys-OH CAS No. 13734-28-6

Boc-Lys-OH

Cat. No. B557152
CAS RN: 13734-28-6
M. Wt: 246.3 g/mol
InChI Key: DQUHYEDEGRNAFO-QMMMGPOBSA-N
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Scientific Research Applications

  • Polypeptide Synthesis : Boc-Lys-OH is used in the synthesis of polypeptides, offering advantages such as improved yield and simplified purification processes. It has been applied in the synthesis of peptides like Fmoc-L-Lys(Boc)-Gly-OH, demonstrating its utility in amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

  • Redox Derivatives and Biomedical Applications : Synthesis of Boc-L-Lysine derivatives that contain redox chromophores like phenothiazine or tris(2,2'-bipyridine)ruthenium(II) for potential use in light-harvesting proteins, photovoltaic cells, and molecular electronic devices (B. Peek et al., 2009).

  • Improved Syntheses for Peptide Research : Research on improved methods for synthesizing Boc-Lys-OH and related compounds, addressing challenges like low yields and the use of hazardous reagents (J. M. Scott et al., 1981).

  • Drug Delivery and Biodegradable Materials : Studies on amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s synthesized with Boc-protected poly(L-lysine) dendron initiators for potential use in drug delivery and biodegradable materials (Yang Li et al., 2006).

  • Cancer Research and Chemotherapy : Exploration of Boc-D-Lys-OH’s properties in binding with anti-apoptotic proteins, suggesting its potential as a novel chemotherapy molecule (E. B. Şaş et al., 2020).

  • Genome Editing : The development of heritable Cas9-mediated mammalian genome editing that is controlled by Boc-Lys-OH. This represents a significant advancement in the field of genetic engineering (Toru Suzuki et al., 2018).

  • Radiolabeling for Medical Imaging : Synthesis of precursors like Fmoc-lys(HYNIC-Boc)-OH for 99mTc-labeled peptides used in medical imaging, enhancing the versatility of peptide labeling for diagnostic purposes (M. Surfraz et al., 2007).

properties

IUPAC Name

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910101
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys-OH

CAS RN

13734-28-6, 2418-95-3, 106719-44-2
Record name α-tert-Butoxycarbonyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-tert-Butyloxycarbonyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
328
Citations
DG McCafferty, BM Bishop, CG Wall, SG Hughes… - Tetrahedron, 1995 - Elsevier
… 16 Coupling of the bipyridine monoacid 3 (m-OH) to the side chain amino group of Boc-Lys-OH would provide the metal-ligating module Boc-Lys(m)-OH for use in the solid-phase …
Number of citations: 145 www.sciencedirect.com
T Henle, A Bachmann - Zeitschrift für Lebensmittel-Untersuchung und …, 1996 - Springer
… Boc-Lys-OH is rather inexpensive and is available commercially. N%Boc-pyrraline is prepared by reacting Boc-Lys-OH … Starting from 3 mmol of BocLys-OH, 0.98 mmol pure pyrraline …
Number of citations: 86 link.springer.com
Y Sun, S Lee, L Lin - ACS omega, 2022 - ACS Publications
… (Boc-Arg-OH, Boc-His-OH, and Boc-Lys-OH) were used to react with DHA using a simplified … -Arg-OH and Boc-His-OH, while Boc-Lys-OH developed a stronger color than Lys under the …
Number of citations: 1 pubs.acs.org
J Izdebski, D Kunce, PW Schiller… - Journal of Peptide …, 2007 - Wiley Online Library
… Abstract: Two tris-alkoxycarbonyl homoarginine derivatives, Boc-Har{ω,ω -[Z(2Br)]2}-OH and Boc-Har{ω,ω -[Z(2Cl)]2}-OH, were prepared by guanidinylation of Boc-Lys-OH, and used for …
Number of citations: 3 onlinelibrary.wiley.com
JW Scott, D Parker, DR Parrish - Synthetic Communications, 1981 - Taylor & Francis
… H-Lys(B0C)-OH ($1 was shown by amino acid analysis, as described above, to be free of H-(D)-Lys(B0C)-OH, H-Lys-OH and, in addition, BOC-Lys-OH. The yield in the hydrogenolysis …
Number of citations: 60 www.tandfonline.com
KA Miller, RS Phillips, PB Kilgore, GL Smith… - Journal of …, 2015 - Am Soc Microbiol
… the reaction of fructose with Boc-Lys-OH, and we did not … ribose (0.6 g, 4 mmol) with Boc-Lys-OH (0.22 g, 0.9 mmol) for 5 … d-galactose (3.3 g, 18.3 mmol) with Boc-Lys-OH (1 g, 4 …
Number of citations: 26 journals.asm.org
BM PEEK, GT ROSS, SW EDWARDS… - … journal of peptide …, 1991 - Wiley Online Library
… Solid PTZpn-OSu (0.130g, 0.35 mmol) was added to a stirring suspension of Boc-Lys-OH (0.105g, 0.43 mmol) in DMF (5.0mL) at 40". After the flask was fitted with an anhydrous CaSO, …
Number of citations: 210 onlinelibrary.wiley.com
A Warnecke, I Fichtner, G Saß… - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
Cathepsin B and plasmin are intra‐ or extracellular proteases that are overexpressed by several solid tumors. In order to exploit both proteases as molecular targets for tumor‐specific …
Number of citations: 80 onlinelibrary.wiley.com
L Xu, MJSA Silva, PMP Gois, SL Kuan, T Weil - Chemical Science, 2021 - pubs.rsc.org
… For 2-chloromethyl acrylate, compound 4 was incubated with both Boc-Cys-OMe and Boc-Lys-OH under the same conditions used for compound 1 (Fig. 2b). The LC trace also revealed …
Number of citations: 17 pubs.rsc.org
R Pipkorn, W Waldeck, B Didinger… - Journal of Peptide …, 2009 - Wiley Online Library
… For the synthesis of the dienophilic peptidic NLS module, BocLys-OH was reacted with the Reppe anhydride [33] to produce the maleinimido derivative Boc-Lys(Tct)-OH (12) as outlined …
Number of citations: 96 onlinelibrary.wiley.com

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